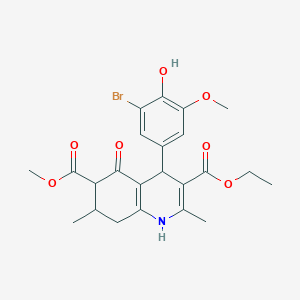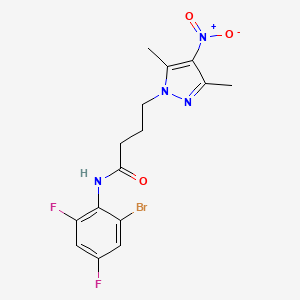![molecular formula C19H22F3N3S B11445516 1,3,3-Trimethyl-6-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B11445516.png)
1,3,3-Trimethyl-6-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-6-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-6-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of the thiophene and pyrimidine rings. Key steps may include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Attachment of the thiophene ring: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the bicyclic core.
Introduction of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the pyrimidine ring: This step may involve a cyclization reaction, where appropriate precursors are reacted to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-6-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under appropriate conditions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,3-Trimethyl-6-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1
Properties
Molecular Formula |
C19H22F3N3S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1,3,3-trimethyl-6-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C19H22F3N3S/c1-17(2)8-12-9-18(3,10-17)11-25(12)16-23-13(14-5-4-6-26-14)7-15(24-16)19(20,21)22/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
HQUPJHGPJNATQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-benzoylimino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11445449.png)
![Ethyl 5-cyano-6-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11445469.png)
![methyl 2-{[7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate](/img/structure/B11445476.png)

![8-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11445492.png)
![6-(4-chlorobenzyl)-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11445497.png)
![N-(4-chlorophenyl)-2-{2-[5-(3-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11445499.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide](/img/structure/B11445503.png)
![5-(4-Methoxyanilino)-3-(4-methylpiperazino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11445506.png)
![2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11445508.png)

![2-(benzylsulfanyl)-7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11445514.png)
![N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}thiophene-2-carboxamide](/img/structure/B11445515.png)
